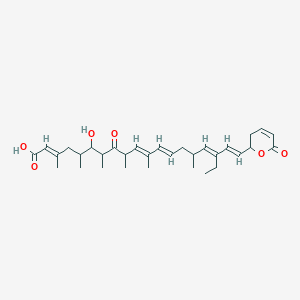

Anguinomycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

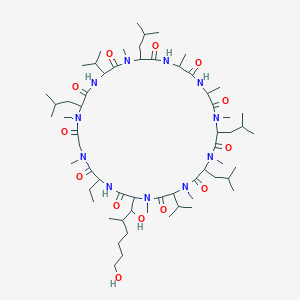

Anguinomycin B is a natural product that belongs to the ansamycin family of antibiotics. This compound was first isolated from Streptomyces sp. in 1971. Anguinomycin B is a potent inhibitor of RNA polymerase and has been shown to exhibit anticancer activity against a variety of cancer cell lines.

Applications De Recherche Scientifique

Inhibition of Nucleocytoplasmic Transport

Anguinomycin B, a polyketide natural product, has been identified as an inhibitor of the nuclear export receptor CRM1. This inhibition leads to the shutdown of CRM1-mediated nuclear protein export, impacting cellular processes at concentrations above 10 nM. This discovery was highlighted in studies that synthesized analogues of anguinomycin and leptomycin B (LMB), finding that even simpler alpha, beta-unsaturated lactone analogues retain most of the biological activity of anguinomycin B. The structural basis for this inhibition was explored through modeling the transport inhibitors into X-ray crystal structures, emphasizing the crucial points for successful and strong biological action of anguinomycin B and LMB (Bonazzi et al., 2010).

Potent Inhibitor of Protein Export from the Nucleus

Immunofluorescence assays have shown that anguinomycin C, closely related to anguinomycin B, acts as a potent inhibitor of protein export from the nucleus. The total synthesis of this antitumor natural product incorporated techniques like a Cr-catalyzed enantioselective hetero-Diels–Alder reaction, demonstrating its effectiveness in inhibiting tumor cell activities (Bonazzi et al., 2007).

Covalent Conjugation and Hydrolysis by CRM1

Research on Leptomycin B and related inhibitors, including Anguinomycin A and Ratjadone A, has unveiled a unique mechanism of inhibition involving covalent conjugation and CRM1-mediated hydrolysis of the natural products’ lactone rings. This mechanism, part of the nuclear export inhibition process, highlights the dynamic and multifaceted interactions of these compounds with biological systems (Sun et al., 2013).

Antitumor Antibiotic Characteristics

Anguinomycins, including anguinomycin B, belong to the leptomycin family of antitumor antibiotics. These compounds are known for their selective targeting of retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells, inducing growth arrest in normal cells. The unique configuration and synthesis of these compounds have been a subject of extensive study, shedding light on their potential as antitumor agents (Bonazzi, 2009).

Synthetic Reduction and Optimization of Bioderived Compounds

A computational study compared the pharmacological attributes of Anguinomycin D and its synthetic fragment, SB640, revealing that SB640 showed improved pharmacological properties with minimal toxicities and off-target activities. This research indicates the potential of structurally reducing natural compounds like anguinomycin B to develop more effective therapeutic agents (Olotu et al., 2018).

Propriétés

Numéro CAS |

111278-00-3 |

|---|---|

Nom du produit |

Anguinomycin B |

Formule moléculaire |

C32H46O6 |

Poids moléculaire |

526.7 g/mol |

Nom IUPAC |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+ |

Clé InChI |

QLEZOSIKJQCEQI-MVGWMUTRSA-N |

SMILES isomérique |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1 |

SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

SMILES canonique |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

Synonymes |

anguinomycin B |

Origine du produit |

United States |

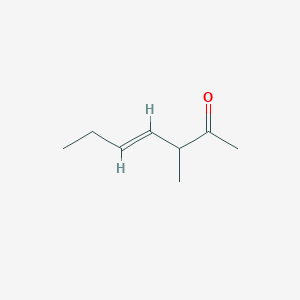

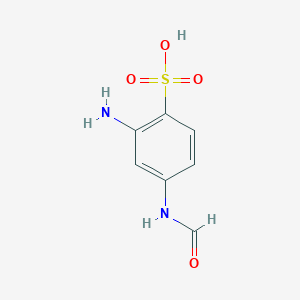

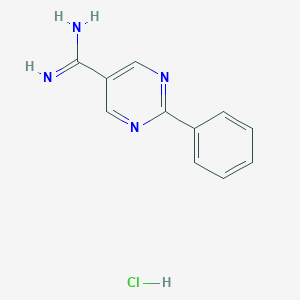

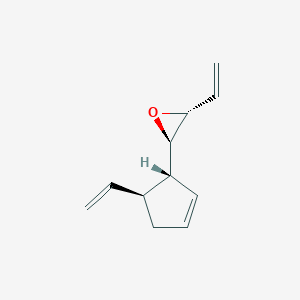

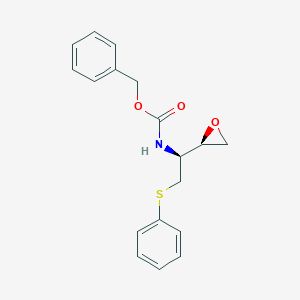

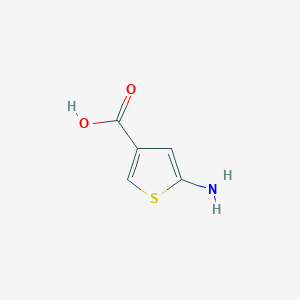

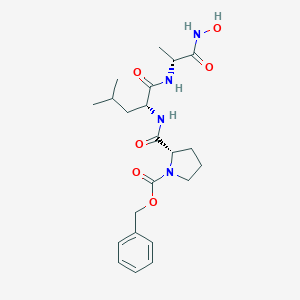

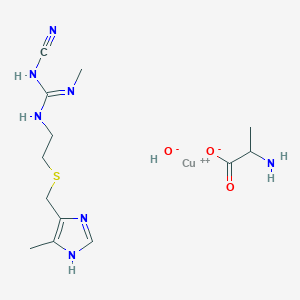

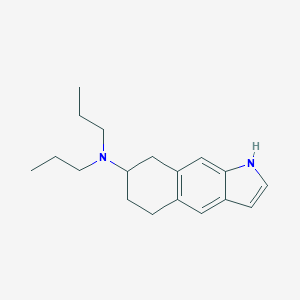

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)